Scaffold-Specific Antitumor Activity: Unmodified Compound vs. Oleamido Derivative
In a 1977 study, the unmodified 1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (designated Ip) showed no detectable antitumor activity against Ehrlich carcinoma, whereas its 4-oleamido derivative (IXp) was reported to possess antitumor activity [1]. This establishes the base compound as an inactive scaffold whose biological profile is contingent on further derivatization.
| Evidence Dimension | Antitumor Activity (Ehrlich carcinoma) |
|---|---|
| Target Compound Data | No activity detected |
| Comparator Or Baseline | 4-oleamido-1-(p-nitrophenyl) derivative (IXp) |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | In vivo screening against Ehrlich carcinoma in mice |
Why This Matters
This differentiation confirms the compound is a synthetic precursor, not a biologically active molecule itself, which is critical for procurement decisions in medicinal chemistry projects.
- [1] M. Hori, et al. Studies on Pyrazolo[3,4-d]pyrimidine Derivatives. VIII. On Syntheses and Anti-tumor Activity of 4-Amino-1-(o-, m- or p-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidines and Their Derivatives. YAKUGAKU ZASSHI, 1977, 97(12), 1328-1333. View Source
